

# CBP/p300-IN-5 in Prostate Cancer Research: A Technical Guide

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## Compound of Interest

Compound Name: CBP/p300-IN-5

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This technical guide provides an in-depth overview of the role of the CREB-binding protein (CBP) and E1A binding protein p300 (p300) in the context of prostate cancer, with a specific focus on the preclinical inhibitor, **CBP/p300-IN-5**. CBP and p300 are highly homologous transcriptional coactivators that play a critical role in the progression of prostate cancer, particularly in its advanced, castration-resistant form (CRPC). Their function as histone acetyltransferases (HATs) is essential for the activity of key oncogenic drivers, most notably the androgen receptor (AR). This makes them a compelling therapeutic target for novel cancer therapies.

## The Role of CBP/p300 in Prostate Cancer

CBP and p300 are crucial regulators of gene expression. They function as scaffolds for protein-protein interactions and possess intrinsic HAT activity, which enables them to acetylate histone and non-histone proteins.<sup>[1]</sup> This acetylation is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription.<sup>[2]</sup>

In prostate cancer, the AR signaling pathway is a primary driver of tumor growth and survival.<sup>[3]</sup> <sup>[4]</sup> CBP/p300 are potent coactivators of the AR.<sup>[5]</sup><sup>[6]</sup> Upon activation by androgens, the AR translocates to the nucleus and binds to specific DNA sequences. It then recruits a complex of coactivators, including CBP/p300, to the regulatory regions of its target genes.<sup>[5]</sup> CBP/p300 acetylate histone tails, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active enhancers.<sup>[7]</sup> They also directly acetylate the AR itself, which enhances its transcriptional

activity.[5] This coactivation leads to the expression of genes involved in cell proliferation and survival, such as KLK3 (which codes for prostate-specific antigen, PSA) and TMPRSS2.[1][5]

Due to their central role in driving AR-dependent transcription, CBP and p300 are highly expressed in primary and metastatic CRPC.[3] Their inhibition presents a promising strategy to block AR signaling and overcome resistance to standard androgen deprivation therapies.[3][8] Beyond AR signaling, CBP/p300 are involved in other cancer-related pathways, including those mediated by p53, NF-κB, and Wnt, further highlighting their significance as therapeutic targets. [1][6]

## Quantitative Data on CBP/p300 Inhibitors

The development of small molecule inhibitors targeting CBP/p300 has provided valuable tools for research and potential therapeutic agents. **CBP/p300-IN-5** is a potent inhibitor of the HAT activity of CBP/p300.[9] The following tables summarize key quantitative data for **CBP/p300-IN-5** and other relevant inhibitors in prostate cancer models.

Table 1: In Vitro Efficacy of CBP/p300 Inhibitors in Prostate Cancer Cell Lines

Inhibitor	Target	Cell Line	Assay	IC50	Citation(s)
CBP/p300-IN-5	p300/CBP HAT	LNCaP-FGC	Proliferation	14.8 nM	[10]
CBP/p300-IN-5	H3K27Ac	PC-3	Acetylation	4.6 nM	[10]
A-485	p300/CBP HAT	AR+ Prostate Cancer	Proliferation	Potent Suppression	[7]
CCS1477	p300/CBP Bromodomain	VCaP	Proliferation	< 100 nM	[3]
CCS1477	p300/CBP Bromodomain	22Rv1	Proliferation	< 100 nM	[3]
CCS1477	p300/CBP Bromodomain	LNCaP95	Proliferation	< 100 nM	[3]

| CBPD-409 (Degradar) | p300/CBP | AR+ Prostate Cancer | Proliferation | 1.2 - 2.0 nM |[1] |

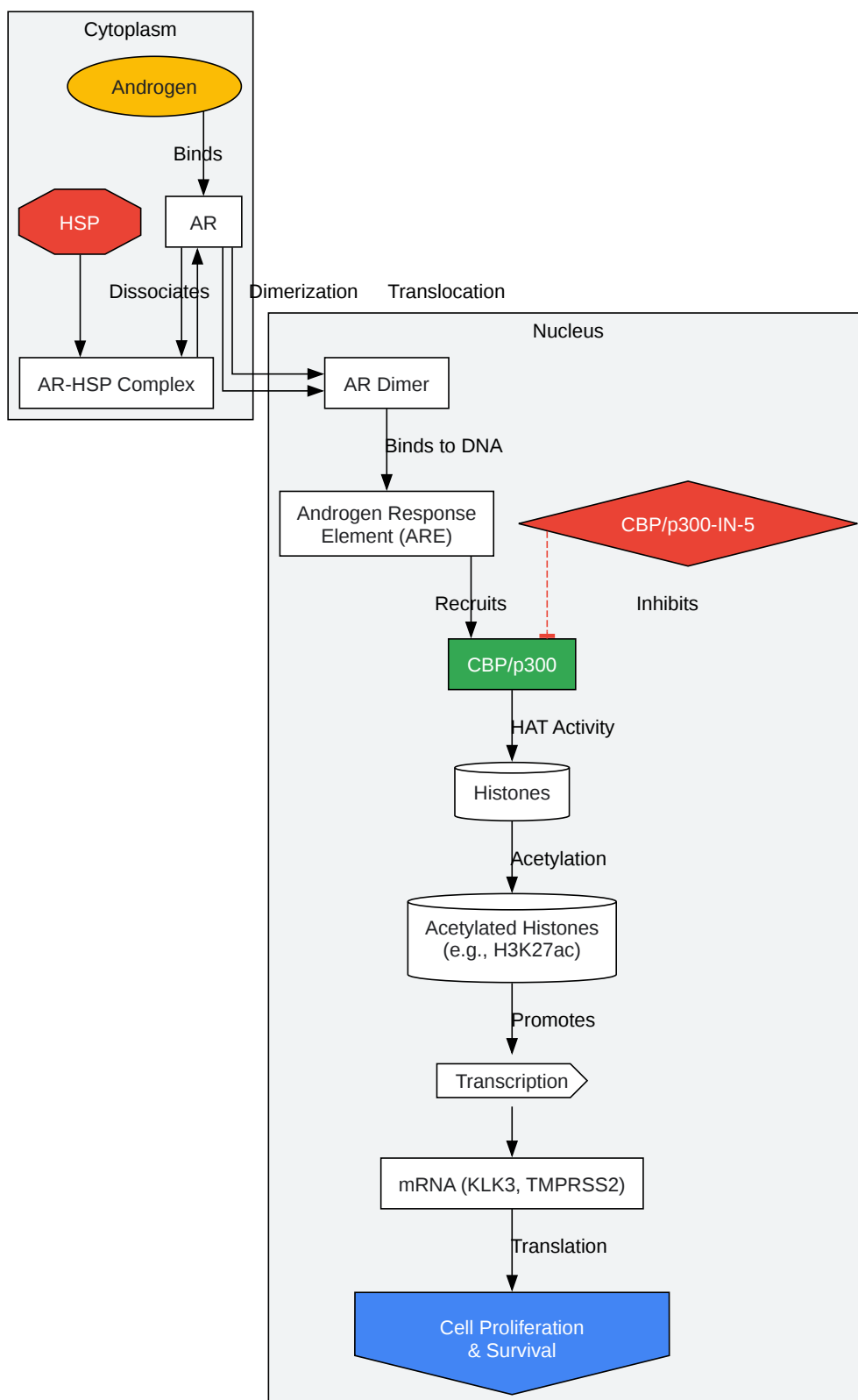
Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in Prostate Cancer Xenograft Models

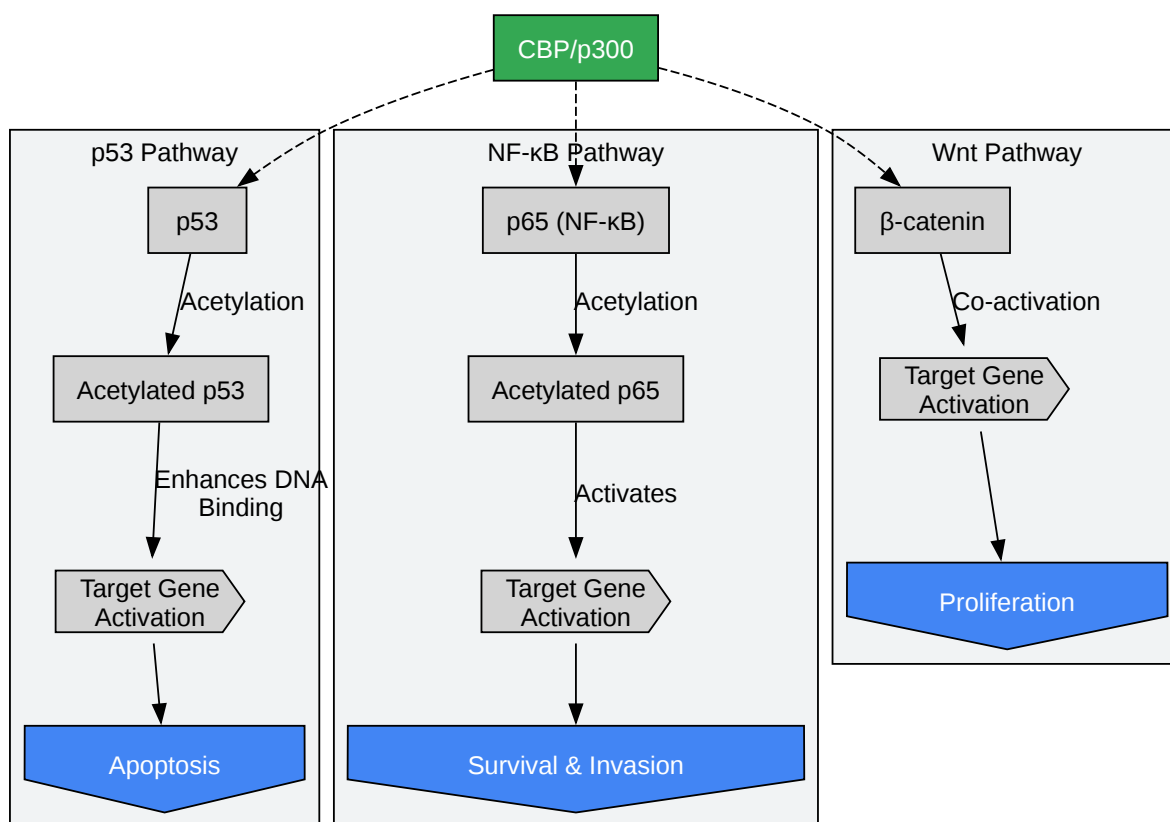
Inhibitor	Model	Cell Line	Dosage	Tumor Growth Inhibition (TGI)	Citation(s)
CBP/p300-IN-5	SCID Mice	22Rv1	7.5 mg/kg/day	48%	[9][10]
A-485	Xenograft	AR+ CRPC	Not Specified	Suppressed Growth	[7]
CCS1477	Xenograft	22Rv1	30 mg/kg (single dose)	Inhibited plasma PSA	[11]

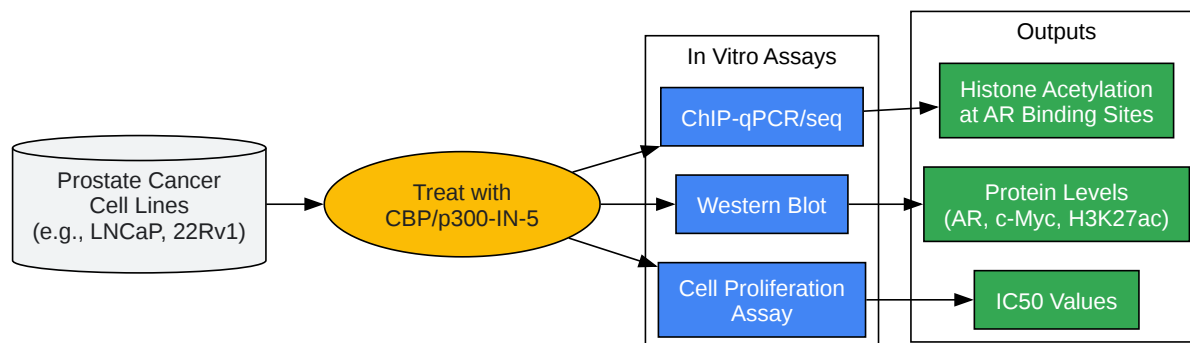
| CBPD-268 (Degradar)| Xenograft | AR+ Prostate Cancer | 0.3 - 3 mg/kg | Significant Inhibition/Regression |[1] |

## Signaling Pathways and Mechanisms of Action

The primary mechanism by which CBP/p300 inhibitors exert their anti-tumor effects in prostate cancer is through the disruption of AR signaling.







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